2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
2-nitro-N-piperidin-4-yl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c1-2-11-16(12-7-9-15-10-8-12)22(20,21)14-6-4-3-5-13(14)17(18)19/h3-6,12,15H,2,7-11H2,1H3 |
InChI Key |
BWXSEJTZRZEEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CCNCC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide typically involves the nitration of a benzene ring followed by the introduction of a piperidine ring and a sulfonamide group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as crystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide is a sulfonamide compound with a nitro group, a piperidine ring, and a propyl side chain attached to a benzene sulfonamide moiety. It falls under the category of sulfonamides, known for their antibacterial properties. The incorporation of the nitro group and the piperidine moiety enhances its potential biological activity, making it a subject of interest in medicinal chemistry.
Potential Applications
this compound has potential applications as an antibacterial agent, particularly against various strains of bacteria. Compounds with similar structures have demonstrated activity against enzymes like acetylcholinesterase and urease, suggesting a broader pharmacological profile. Interaction studies often focus on its binding affinity to various biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-piperidinyl)benzenesulfonamide | Piperidine ring, sulfonamide | Antibacterial |
| 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide | Pyrimidine moiety | Anticancer |
| 5-{1-[4-chlorophenyl]sulfonyl}-3-piperidinyl}-1,3,4-oxadiazole | Oxadiazole ring | Antibacterial |
The unique combination of a nitro group and a piperidine moiety in this compound distinguishes it from other sulfonamides and may confer specific pharmacological properties that could be exploited in drug development.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can interact with cellular components. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The table below compares 2-nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide with structurally related compounds from recent literature:
Functional and Structural Insights
- Piperidine Positioning: The target compound’s piperidin-4-yl group contrasts with the piperidin-1-yl substitution in ’s sulfonamide derivative.
- Nitro vs. Halogen/Methoxy Groups : The 2-nitro group in the target compound differs from the bromo and methoxy substituents in ’s analogue. Nitro groups are stronger electron-withdrawing agents, which could influence π-π stacking or redox properties in biological systems .
- Sulfonamide Linkage : All compounds share a sulfonamide group, but its placement varies. In ’s biphenyl-carbamic acid derivatives, the sulfonamide is absent, yet crystalline stability is achieved via salt formation (e.g., diphosphate), suggesting that the target compound’s solubility or crystallinity might benefit from similar strategies .
- This implies that the target compound’s sulfonamide core and nitro group might be optimized for similar synergistic roles .
Research Findings and Hypotheses
Hypothesized Bioactivity
- Antimicrobial Potential: Given the MRSA synergism observed in DMPI/CDFII (), the target compound’s nitro group might enhance membrane penetration or disrupt bacterial efflux pumps when combined with β-lactams .
- Enzyme Inhibition : Sulfonamides often inhibit carbonic anhydrase or histone deacetylases (HDACs). The nitro group could act as a zinc-binding motif in HDAC inhibition, a hypothesis supported by the zinc-coordinating indole derivatives in .
Biological Activity
2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide is a sulfonamide compound notable for its structural features, including a nitro group, a piperidine ring, and a propyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 327.39 g/mol. The presence of the nitro group and the piperidine moiety are believed to enhance its biological activity compared to other sulfonamides.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.39 g/mol |
| CAS Number | 1579806-65-7 |
| Purity | ≥95% |
Antibacterial Properties
The primary biological activity associated with this compound is its antibacterial effect. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound has been studied against various bacterial strains, demonstrating significant efficacy.
Case Study: Antibacterial Efficacy
In a recent study, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antibacterial agent.
Enzyme Inhibition
Research has also indicated that compounds structurally similar to this compound may act as inhibitors of various enzymes, such as acetylcholinesterase and urease. This broadens its pharmacological profile beyond mere antibacterial activity.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-piperidinyl)benzenesulfonamide | Piperidine ring, sulfonamide | Antibacterial |
| 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide | Pyrimidine moiety | Anticancer |
| 5-{1-[4-chlorophenyl]sulfonyl}-3-piperidinyl}-1,3,4-oxadiazole | Oxadiazole ring | Antibacterial |
The unique combination of functional groups in this compound suggests it may possess specific pharmacological properties that could be further explored in drug development.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps allowing for the fine-tuning of its properties through the variation of substituents. The synthetic route often starts from commercially available piperidine derivatives followed by sulfonation and nitration processes.
Synthetic Route Example:
- Starting Material: Piperidine
- Step 1: Alkylation with propyl bromide
- Step 2: Sulfonation using sulfur trioxide
- Step 3: Nitration using nitric acid
This multi-step synthesis is crucial for optimizing the compound's biological activity.
Q & A
Q. What are the standard synthetic routes for 2-nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions. For example, sulfonamide formation may require reacting a nitrobenzenesulfonyl chloride derivative with piperidin-4-amine and propylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. LCMS and NMR (¹H/¹³C) confirm intermediate and final product purity (>98%) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (LCMS) |
|---|---|---|---|
| Sulfonylation | TEA, DCM, 0–25°C | 60–90 | >98% @ 215/254 nm |
| Purification | Hexane/EtOAc (3:1) | – | – |
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : ¹H NMR (400–600 MHz, CDCl₃ or DMSO-d₆) identifies key signals: aromatic protons (δ 7.5–8.5 ppm for nitrobenzene), piperidine N–H (δ 2.5–3.5 ppm), and propyl chain (δ 0.9–1.7 ppm). ¹³C NMR confirms sulfonamide carbonyl (δ ~165 ppm) and nitro group proximity. LCMS (m/z [M+H]+) validates molecular weight, while IR detects sulfonyl S=O stretches (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict biological activity or binding interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes the molecular geometry to study electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina, Schrödinger Suite) screens against targets like enzymes or receptors. For example, sulfonamide derivatives exhibit antimicrobial activity via dihydropteroate synthase (DHPS) inhibition, validated by docking scores (binding energy ≤ –8 kcal/mol) and MD simulations .
- Key Data :
| Target Protein | Docking Score (kcal/mol) | Binding Site Residues |
|---|---|---|
| DHPS (PDB: 1AJ0) | –9.2 | Lys221, Thr62 |
| Kinase X (Hypothetical) | –7.8 | Asp831, Leu845 |
Q. How should researchers resolve contradictions in NMR or crystallographic data during structural analysis?
- Methodological Answer : For ambiguous NMR assignments, use 2D techniques (COSY, HSQC) to correlate proton and carbon signals. Variable-temperature NMR resolves dynamic effects (e.g., rotameric splitting). X-ray crystallography (Mo-Kα radiation, λ = 0.71073 Å) provides unambiguous confirmation: refine structures using SHELXL-97, with R-factor ≤ 0.05. Discrepancies in bond lengths/angles may arise from crystal packing vs. solution-state conformers .
Q. What strategies mitigate low yields in multi-step syntheses involving nitro and sulfonamide groups?
- Methodological Answer : Optimize nitro group stability by avoiding high temperatures (>80°C) and strong acids. Use protecting groups (e.g., Boc for piperidine) during sulfonylation. Catalytic additives (DMAP, 10 mol%) enhance acylation efficiency. For example, a 20% yield improvement was observed using microwave-assisted synthesis (100°C, 30 min) vs. conventional reflux .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in vitro and in silico studies?
- Methodological Answer : In vitro assays (e.g., MIC for antimicrobial activity) may conflict with docking predictions due to solubility or membrane permeability issues. Validate with ADMET profiling: measure logP (HPLC) and aqueous solubility (shake-flask method). If logP > 3, consider prodrug strategies (e.g., esterification). Cross-reference with cytotoxicity data (MTT assay on HEK293 cells) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
